Annopentocin A
Overview
Description
Annopentocin A belongs to the class of organic compounds known as annonaceous acetogenins . These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl-substituted alpha, beta-unsaturated-gamma-lactone .
Molecular Structure Analysis
Annopentocin A is a derivative of fatty acids, usually C32 or C34 . It contains a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl-substituted alpha, beta-unsaturated-gamma-lactone . More detailed structural analysis would require advanced techniques such as X-ray crystallography .
Scientific Research Applications
Cytotoxicity and Cancer Research
- Annopentocin A, along with other acetogenins, has been identified for its cytotoxic properties, particularly in cancer research. Specifically, it has been found to be selectively cytotoxic to certain cancer cell lines. For instance, in a study by Zeng et al. (1996), annopentocin A demonstrated selective cytotoxicity to pancreatic carcinoma cells. This suggests its potential in targeting specific types of cancer cells, providing a basis for developing targeted cancer therapies (Zeng et al., 1996).
Antimicrobial Properties
- While not directly related to annopentocin A, research on bacteriocins – ribosomally synthesized antimicrobial peptides – shows a growing interest in natural compounds for antimicrobial applications. This reflects a broader trend in scientific research exploring natural substances, like annopentocin A, for their antimicrobial potential. Chikindas et al. (2018) discuss how these substances could be developed into next-generation antibiotics and novel carrier molecules, highlighting the potential for similar applications with annopentocin A (Chikindas et al., 2018).
Antiviral Research
- Annona muricata, a plant source of annopentocin A, has been extensively studied for its antiviral properties against various viruses like HIV, hepatitis C, and dengue virus. Prasad et al. (2021) conducted a study on Annona muricata acetogenins, including annopentocin A, for potential anti-SARS-CoV-2 properties. This research underscores the potential of annopentocin A in the development of antiviral therapies, although further studies are necessary (Prasad et al., 2021).
Chemopreventive Properties
- The ethnomedical use of Annona muricata for cancer treatment has led to investigations into its chemopreventive properties. A study by Moghadamtousi et al. (2015) evaluated an extract of Annona muricata leaves, containing annopentocin A, for its effectiveness against colonic aberrant crypt foci in rats. This study suggests that annopentocin A might have potential as a chemopreventive agent against colon cancer (Moghadamtousi et al., 2015).
Mechanism of Action
While the specific mechanism of action for Annopentocin A is not detailed in the available literature, studies suggest that acetogenins, the class of compounds to which Annopentocin A belongs, exert their cytotoxic activity by inhibiting the NADH-ubiquinone oxidoreductase complex, blocking complex I .
Future Directions
properties
IUPAC Name |
(2S)-4-[(2R,8R)-2,8-dihydroxy-9-[(2S,5S)-5-[(1S,4R,5R)-1,4,5-trihydroxyheptadecyl]oxolan-2-yl]nonyl]-2-methyl-2H-furan-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H64O8/c1-3-4-5-6-7-8-9-10-11-15-18-31(38)32(39)20-21-33(40)34-22-19-30(43-34)25-29(37)17-14-12-13-16-28(36)24-27-23-26(2)42-35(27)41/h23,26,28-34,36-40H,3-22,24-25H2,1-2H3/t26-,28+,29+,30-,31+,32+,33-,34-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRYGZNEAVBQEP-DWFITEHMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(CCC(C1CCC(O1)CC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC[C@H]([C@@H](CC[C@@H]([C@@H]1CC[C@H](O1)C[C@@H](CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H64O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501102002 | |
Record name | (5S)-3-[(2R,8R)-2,8-Dihydroxy-9-[(2S,5S)-tetrahydro-5-[(1S,4R,5R)-1,4,5-trihydroxyheptadecyl]-2-furanyl]nonyl]-5-methyl-2(5H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501102002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
184093-44-5 | |
Record name | (5S)-3-[(2R,8R)-2,8-Dihydroxy-9-[(2S,5S)-tetrahydro-5-[(1S,4R,5R)-1,4,5-trihydroxyheptadecyl]-2-furanyl]nonyl]-5-methyl-2(5H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184093-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5S)-3-[(2R,8R)-2,8-Dihydroxy-9-[(2S,5S)-tetrahydro-5-[(1S,4R,5R)-1,4,5-trihydroxyheptadecyl]-2-furanyl]nonyl]-5-methyl-2(5H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501102002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Annopentocin A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031389 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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